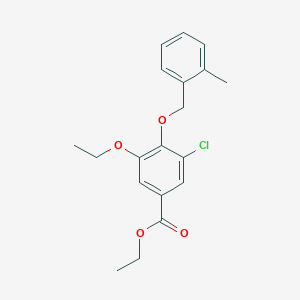
Ethyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate is an organic compound with a complex structure, characterized by the presence of multiple functional groups including an ester, ether, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. The process may include:
Esterification: The initial step involves the esterification of 3-chloro-5-ethoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Ether Formation: The next step involves the formation of the ether linkage by reacting the esterified product with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the aromatic ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide in liquid ammonia.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Major Products Formed
Substitution: Formation of substituted benzoates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Ethyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Ethyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate can be compared with similar compounds such as:
Ethyl 4-((2-methylbenzyl)oxy)benzoate: Lacks the chlorine atom, which may result in different reactivity and biological activity.
Ethyl 3-chloro-4-((2-methylbenzyl)oxy)benzoate: Lacks the ethoxy group, which may affect its solubility and chemical properties.
Ethyl 3-chloro-5-ethoxybenzoate: Lacks the 2-methylbenzyl group, which may influence its overall molecular interactions and applications.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Biological Activity
Ethyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate, with the CAS number 1706457-95-5, is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its molecular formula is C19H21ClO4, and it has a molecular weight of approximately 348.82 g/mol . This article delves into its biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties, while providing a comprehensive overview of research findings and case studies.
Chemical Structure and Properties
The compound features a benzoate structure with ethoxy and chloro substituents, as well as a 2-methylbenzyl ether moiety. This structural configuration may contribute to its biological activities by influencing interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound exhibits notable activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.
Table 1: Antimicrobial Activity Data
The mechanism of action appears to involve the inhibition of protein synthesis and disruption of cell wall integrity, leading to bactericidal effects .
Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound has shown potential anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokine production, which could be beneficial in treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
A study demonstrated that treatment with this compound resulted in a significant reduction in interleukin-6 (IL-6) levels in vitro, suggesting its potential role in modulating inflammatory responses .
Anticancer Potential
Emerging research suggests that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Preliminary findings indicate that the compound can inhibit cell proliferation in various cancer cell lines.
Table 2: Anticancer Activity Data
The proposed mechanism involves the activation of caspase pathways leading to programmed cell death, although further studies are required to elucidate the exact pathways involved.
Properties
CAS No. |
1706457-95-5 |
|---|---|
Molecular Formula |
C19H21ClO4 |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
ethyl 3-chloro-5-ethoxy-4-[(2-methylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C19H21ClO4/c1-4-22-17-11-15(19(21)23-5-2)10-16(20)18(17)24-12-14-9-7-6-8-13(14)3/h6-11H,4-5,12H2,1-3H3 |
InChI Key |
ACLKXGPMQTTXFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OCC)Cl)OCC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















